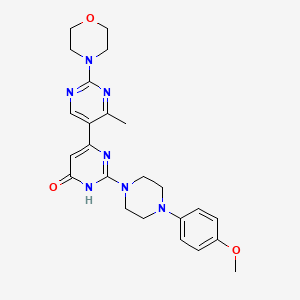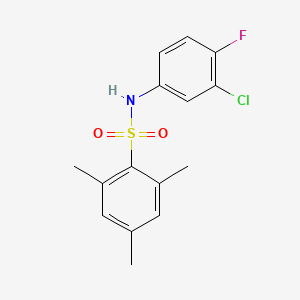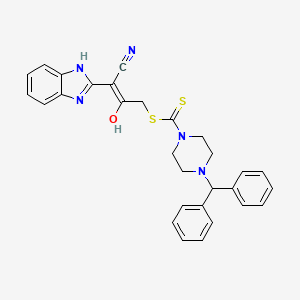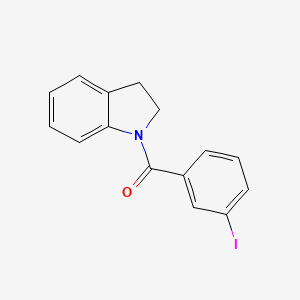![molecular formula C16H18ClN3OS2 B11180350 (5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11180350.png)
(5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with other functional groups, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorophenylpiperazine with an appropriate aldehyde, followed by cyclization with ethyl isothiocyanate. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and activity.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for investigating cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can influence cellular functions, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidine rings but different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety with various functional groups.
Chlorophenyl Compounds: Molecules featuring the chlorophenyl group, contributing to their chemical properties.
Uniqueness
(5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its distinct structure allows for diverse applications and interactions, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C16H18ClN3OS2 |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(5E)-5-[[4-(3-chlorophenyl)piperazin-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H18ClN3OS2/c1-2-20-15(21)14(23-16(20)22)11-18-6-8-19(9-7-18)13-5-3-4-12(17)10-13/h3-5,10-11H,2,6-9H2,1H3/b14-11+ |
InChI Key |
RLLKDIJVSXIXPK-SDNWHVSQSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\N2CCN(CC2)C3=CC(=CC=C3)Cl)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CN2CCN(CC2)C3=CC(=CC=C3)Cl)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)](/img/structure/B11180288.png)
![Ethyl 7-(3,5-difluorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11180290.png)

![N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B11180310.png)


![1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11180340.png)
![[1,2,4]Triazolo[1,5-c]quinazoline, 2-(4-methylphenyl)-](/img/structure/B11180345.png)

![4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate](/img/structure/B11180355.png)

![3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11180362.png)
